2-(Naphthalen-1-yl)phenylboronic acid
Description
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Properties
Molecular Formula |
C16H13BO2 |
|---|---|
Molecular Weight |
248.1 g/mol |
IUPAC Name |
(2-naphthalen-1-ylphenyl)boronic acid |
InChI |
InChI=1S/C16H13BO2/c18-17(19)16-11-4-3-9-15(16)14-10-5-7-12-6-1-2-8-13(12)14/h1-11,18-19H |
InChI Key |
AOYYQPPLTDMTIY-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=CC=C1C2=CC=CC3=CC=CC=C32)(O)O |
Origin of Product |
United States |
Structural Elucidation and Conformational Analysis of 2 Naphthalen 1 Yl Phenylboronic Acid
Advanced Spectroscopic Characterization Techniques
Spectroscopic techniques are fundamental in determining the electronic and molecular structure of 2-(naphthalen-1-yl)phenylboronic acid. Nuclear Magnetic Resonance (NMR), vibrational, and electronic spectroscopies each provide unique insights into the compound's connectivity, functional groups, and conformational dynamics.
NMR spectroscopy is a powerful tool for elucidating the molecular structure of arylboronic acids. The spectra are influenced by the electronic environment of the nuclei, providing information on the connectivity and conformation of the molecule.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit a complex pattern of signals in the aromatic region, typically between 7.0 and 8.5 ppm. The protons of the phenyl ring and the naphthalene (B1677914) moiety will show distinct chemical shifts and coupling patterns. The boronic acid protons (-B(OH)₂) often appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent.
¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the carbon framework of the molecule. The spectrum will display signals corresponding to the carbons of the naphthalene and phenyl rings. The carbon atom attached to the boronic acid group (C-B) is expected to have a characteristic chemical shift. In some cases, the signal for the ipso-carbon bound to boron can be difficult to detect. rsc.org
¹¹B NMR Spectroscopy: Boron-11 NMR is particularly informative for studying boronic acids. The chemical shift of the ¹¹B nucleus is sensitive to the coordination number and geometry of the boron atom. For tricoordinate arylboronic acids, the ¹¹B NMR signal typically appears in the range of 27 to 33 ppm. rsc.orgnsf.gov The presence of a single resonance in this region would confirm the trigonal planar geometry of the boronic acid group in solution.
Interactive Data Table: Predicted NMR Data for this compound
| Nucleus | Predicted Chemical Shift (ppm) | Notes |
|---|---|---|
| ¹H (Aromatic) | 7.0 - 8.5 | Complex multiplets due to coupling between protons on the phenyl and naphthalene rings. |
| ¹H (B(OH)₂) | Variable (Broad Singlet) | Chemical shift is dependent on solvent and concentration. |
| ¹³C (Aromatic) | 120 - 150 | Distinct signals for each carbon environment in the phenyl and naphthalene rings. |
| ¹³C (C-B) | ~130-140 | The signal for the carbon attached to boron may be broad or have a low intensity. |
| ¹¹B | 27 - 33 | Characteristic for a tricoordinate boronic acid. |
Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, is used to identify the functional groups and vibrational modes of a molecule.
FTIR Spectroscopy: The FTIR spectrum of this compound is expected to show characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching of the boronic acid group, often involved in hydrogen bonding. nist.gov The B-O stretching vibration typically appears as a strong band around 1350 cm⁻¹. researchgate.net Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while aromatic C=C stretching vibrations will be present in the 1400-1600 cm⁻¹ region. vscht.cz
Raman Spectroscopy: Raman spectroscopy provides complementary information to FTIR. The aromatic ring vibrations of the naphthalene and phenyl groups are expected to be strong in the Raman spectrum. The symmetric stretching of the aromatic rings would give rise to intense bands.
Interactive Data Table: Expected Vibrational Frequencies for this compound
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Spectroscopy |
|---|---|---|
| O-H Stretch (Boronic Acid) | 3200 - 3600 | FTIR |
| Aromatic C-H Stretch | 3000 - 3100 | FTIR, Raman |
| B-O Stretch | 1330 - 1380 | FTIR |
| Aromatic C=C Stretch | 1400 - 1600 | FTIR, Raman |
Electronic spectroscopy provides insights into the electronic transitions within the molecule and is particularly sensitive to the conjugated π-system.
UV-Vis Spectroscopy: The UV-Vis absorption spectrum of this compound is expected to be dominated by the π-π* transitions of the naphthalene and phenyl chromophores. The presence of the extended conjugation in the biaryl system may lead to bathochromic (red) shifts in the absorption maxima compared to the individual chromophores.
Fluorescence Spectroscopy: Naphthalene derivatives are often fluorescent. The fluorescence properties of this compound would be influenced by the substitution pattern and the potential for intramolecular charge transfer. Some naphthalene-based boronic acids have been developed as fluorescent sensors, where the fluorescence emission changes upon binding to analytes like carbohydrates. nih.gov The emission spectrum would likely show a characteristic profile for a substituted naphthalene.
Solid-State Structural Investigations
The solid-state structure of boronic acids is often characterized by extensive hydrogen bonding networks, leading to the formation of dimers, oligomers, or polymeric structures.
The existence of two polymorphs for (naphthalen-1-yl)boronic acid highlights the potential for polymorphism in this class of compounds. nih.gov The two forms have nearly identical molecular structures but differ in their crystal packing. nih.gov The monoclinic form exhibits a slightly more effective packing than the orthorhombic form. nih.gov The packing is dominated by the hydrogen-bonded layers, with no strong directional interactions between the layers. nih.gov It is plausible that this compound would also exhibit rich solid-state chemistry, with the potential for different polymorphic forms and complex hydrogen-bonding networks. The presence of the additional phenyl ring would likely influence the crystal packing, potentially leading to different intermolecular interactions.
Interactive Data Table: Crystallographic Data for (Naphthalen-1-yl)boronic Acid Polymorphs nih.gov
| Parameter | Orthorhombic Form | Monoclinic Form |
|---|---|---|
| Crystal System | Orthorhombic | Monoclinic |
| Space Group | Pna2₁ | P2₁/c |
| Dihedral Angle (Naphthalene-B(OH)₂) | 39.88°, 40.15° | 40.60° |
| Hydrogen Bonding | Dimers connected via two O-H···O hydrogen bonds, forming layered networks. | |
| Packing Index | 0.688 | 0.692 |
Structural Analysis of this compound: A Review of Available Data
Following a comprehensive search for scientific literature and structural data, it has been determined that specific experimental or computational studies detailing the crystal structure, intermolecular interactions, and precise conformational analysis of this compound are not publicly available at this time. Therefore, the detailed article requested cannot be generated with the required scientific accuracy.
The user's request specified a detailed structural elucidation, including data on intermolecular hydrogen bonding networks, dihedral angles between the aromatic rings and the boronic acid moiety, and potential intramolecular hydrogen bonds. This level of detail is typically derived from single-crystal X-ray diffraction studies or sophisticated computational modeling.
While extensive structural information exists for related compounds, such as the isomer 4-(naphthalen-1-yl)phenylboronic acid and the parent compound (naphthalen-1-yl)boronic acid, it is scientifically unsound to extrapolate these findings to the 2-substituted isomer. The change in the substitution pattern on the phenyl ring from the para (4-) to the ortho (2-) position would significantly alter the steric and electronic environment of the molecule. These changes are expected to have a profound impact on:
Intermolecular Interactions and Hydrogen Bonding: The spatial arrangement of molecules in the crystal lattice and the resulting hydrogen bond networks are highly sensitive to molecular shape. The ortho-substitution in the target compound would likely lead to a different packing arrangement and hydrogen bonding motif compared to its isomers or parent compounds.
Molecular Conformation and Dihedral Angles: Steric hindrance between the naphthalene and phenyl rings, as well as between the boronic acid group and the naphthalene ring, would be substantially different in the 2-substituted compound. This would result in unique dihedral angles that define the molecule's three-dimensional shape.
Intramolecular Hydrogen Bonding: The proximity of the boronic acid's hydroxyl groups to the naphthalene ring system in the ortho-position could potentially allow for intramolecular interactions not present in other isomers.
Given the strict requirement for scientifically accurate and specific data for "this compound," and the absence of such data in the available scientific literature, providing an analysis based on related but structurally distinct molecules would be speculative and inaccurate. We are therefore unable to fulfill the request as outlined.
Mechanistic Investigations of Reactions Involving 2 Naphthalen 1 Yl Phenylboronic Acid
Elucidation of Reaction Pathways in Cross-Coupling Chemistry
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. researchgate.net 2-(Naphthalen-1-yl)phenylboronic acid serves as a valuable coupling partner in these reactions for the synthesis of complex biaryl structures.
The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to involve three primary steps: oxidative addition, transmetalation, and reductive elimination. acs.orgnih.gov The reaction is typically catalyzed by a palladium(0) complex.
The cycle begins with the oxidative addition of an organic halide to the Pd(0) catalyst, forming a Pd(II) intermediate. This is often the rate-determining step in the catalytic cycle. nih.gov The next crucial step is transmetalation , where the organic group from the boronic acid is transferred to the palladium center. This step typically requires the presence of a base to activate the boronic acid. researchgate.net Finally, reductive elimination from the resulting diorganopalladium(II) complex yields the desired biaryl product and regenerates the Pd(0) catalyst, allowing the cycle to continue. nih.gov
The specific reactivity of this compound in this cycle will be influenced by the steric and electronic properties of the naphthylphenyl group. The bulky nature of this substituent may affect the rates of transmetalation and reductive elimination.
Table 1: Key Steps in the Suzuki-Miyaura Catalytic Cycle
| Step | Description | Key Intermediates |
| Oxidative Addition | The Pd(0) catalyst inserts into the carbon-halide bond of the organic halide. | Pd(II)-aryl halide complex |
| Transmetalation | The organic moiety from the boronic acid replaces the halide on the Pd(II) center. | Diorganopalladium(II) complex |
| Reductive Elimination | The two organic groups on the palladium complex couple, forming a new C-C bond and regenerating the Pd(0) catalyst. | Biaryl product, Pd(0) catalyst |
Oxidative addition is the initial step where the palladium catalyst becomes involved in the reaction. The rate of this step is influenced by the nature of the organic halide and the phosphine (B1218219) ligands on the palladium catalyst. For aryl halides, the reactivity generally follows the order I > Br > Cl.
Transmetalation is a critical step that has been the subject of extensive mechanistic debate. nih.gov Two primary pathways are often considered:
The Boronate Pathway: The base reacts with the boronic acid to form a more nucleophilic boronate species, which then reacts with the Pd(II)-halide complex. nih.gov
The Hydroxide Pathway: The base reacts with the Pd(II)-halide complex to form a Pd(II)-hydroxide complex, which then reacts with the neutral boronic acid. acs.orgnih.gov
Recent studies suggest that for reactions conducted in the presence of weak bases and aqueous solvents, the reaction of a palladium hydroxo complex with the boronic acid is the more likely pathway for transmetalation. nih.gov The formation of pre-transmetalation intermediates with a Pd-O-B linkage has been observed, providing crucial evidence for this mechanism. illinois.edu The specific pathway and its rate for this compound would depend on the reaction conditions, particularly the base and solvent system employed.
Studies on Protodeboronation Mechanisms and Kinetic Stability
Protodeboronation is a common side reaction in processes involving boronic acids, where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond. wikipedia.org This process can significantly reduce the yield of the desired cross-coupling product. The susceptibility of a boronic acid to protodeboronation is highly dependent on its structure and the reaction conditions. wikipedia.org
The mechanism of protodeboronation can be influenced by the pH of the reaction medium. Both acid-catalyzed and base-catalyzed pathways have been identified. ed.ac.ukacs.org For many arylboronic acids, protodeboronation is most rapid at high pH, proceeding through the formation of a reactive arylboronate anion. ed.ac.uk The presence of electron-withdrawing groups on the aryl ring can increase the rate of protodeboronation.
The kinetic stability of this compound is a critical factor in its successful application. The bulky naphthyl group may offer some steric protection to the C-B bond, potentially influencing its stability. However, detailed kinetic studies specifically on the protodeboronation of this compound are not extensively documented in the available literature. General strategies to mitigate protodeboronation include the use of boronic esters (e.g., MIDA boronates) which act as slow-release sources of the boronic acid, or the careful optimization of reaction conditions such as temperature, base, and solvent. wikipedia.orged.ac.uk
Table 2: Factors Influencing Protodeboronation
| Factor | Effect on Protodeboronation Rate |
| pH | Can be acid or base-catalyzed; often faster at high pH for arylboronic acids. ed.ac.uked.ac.uk |
| Temperature | Higher temperatures generally increase the rate. |
| Substituents | Electron-withdrawing groups on the aryl ring can increase the rate. |
| Solvent | Aqueous media can facilitate protodeboronation. ed.ac.uk |
Mechanistic Aspects of Oxidative Transformations
Beyond cross-coupling reactions, arylboronic acids can undergo various oxidative transformations. Understanding the mechanisms of these reactions is key to harnessing their synthetic potential.
Photoredox catalysis has emerged as a powerful tool for organic synthesis, utilizing visible light to drive chemical reactions under mild conditions. chemrxiv.org The photoredox-catalyzed hydroxylation of arylboronic acids to phenols is a notable example.
The proposed mechanism for this transformation typically involves the following steps:
The photocatalyst absorbs light and is excited to a higher energy state.
The excited photocatalyst interacts with an electron donor (often a tertiary amine) via a single-electron transfer (SET) process, generating a radical anion of the photocatalyst.
This reduced photocatalyst can then reduce molecular oxygen to a superoxide (B77818) radical anion (O₂⁻•). chemrxiv.org
The superoxide radical anion attacks the boronic acid, leading to the formation of a peroxyboronate intermediate.
Rearrangement and subsequent hydrolysis of this intermediate yield the corresponding phenol. mdpi.com
While this general mechanism is widely accepted, specific studies on the photoredox-catalyzed hydroxylation of this compound are limited. However, related compounds like 2-naphthaleneboronic acid have been shown to undergo this transformation efficiently. psu.edu
In the presence of an oxidant and a suitable catalyst (often palladium-based), arylboronic acids can undergo oxidative homo-coupling to form symmetrical biaryls. researchgate.net This reaction can be a significant side reaction in Suzuki-Miyaura couplings but can also be utilized as a synthetic method for the preparation of symmetrical biaryls.
The mechanism of palladium-catalyzed oxidative homo-coupling is thought to involve the following key steps:
Transmetalation of the aryl group from the boronic acid to a Pd(II) center, forming an arylpalladium(II) species.
A second transmetalation may occur to form a diarylpalladium(II) complex.
Reductive elimination from this diarylpalladium(II) species yields the symmetrical biaryl and a Pd(0) species.
An oxidant is required to regenerate the active Pd(II) catalyst from the Pd(0) species. researchgate.net
The efficiency of the oxidative homo-coupling of this compound would be influenced by the reaction conditions, including the choice of catalyst, oxidant, and solvent.
Table 3: Comparison of Oxidative Transformations
| Reaction | Key Reagents | Product Type | General Mechanistic Feature |
| Photoredox Hydroxylation | Photocatalyst, light, electron donor, O₂ | Phenol | Generation of superoxide radical anion chemrxiv.org |
| Oxidative Homo-coupling | Catalyst (e.g., Pd), oxidant | Symmetrical biaryl | Reductive elimination from a diarylpalladium(II) intermediate researchgate.net |
Influence of Steric and Electronic Parameters on Reactivity and Selectivity
The reactivity and selectivity of this compound in cross-coupling reactions, particularly the Suzuki-Miyaura reaction, are profoundly influenced by a combination of steric and electronic factors. The unique arrangement of a bulky naphthalene (B1677914) ring at the ortho position to the boronic acid moiety introduces significant steric hindrance, while the electronic nature of the naphthalene and phenyl rings plays a crucial role in the reaction mechanism.
Steric Effects
The primary steric feature of this compound is the bulky 1-naphthyl group situated ortho to the carbon-boron bond. This steric encumbrance has a significant impact on the key steps of the Suzuki-Miyaura catalytic cycle, namely transmetalation and reductive elimination.
Transmetalation: This step, involving the transfer of the aryl group from the boron atom to the palladium center, is often the rate-determining step in Suzuki-Miyaura couplings. The significant steric bulk around the boron atom in this compound can impede the approach of the palladium complex, thereby slowing down the rate of transmetalation. nih.govrsc.org This can lead to lower reaction yields or require more forcing reaction conditions, such as higher temperatures or longer reaction times, to achieve satisfactory conversion. rsc.org The use of less sterically demanding boronic esters, such as glycol esters, over more hindered ones like pinacol (B44631) esters, has been shown to facilitate the formation of pre-transmetalation intermediates. nih.gov
Reductive Elimination: While steric hindrance can be detrimental to transmetalation, bulky ligands are often beneficial for the reductive elimination step, which forms the new carbon-carbon bond and regenerates the palladium(0) catalyst. The steric pressure from the ortho-naphthalene group can promote the reductive elimination of the biaryl product from the palladium(II) intermediate.
Atropisomerism: A significant consequence of the steric hindrance in reactions involving this compound is the potential for atropisomerism in the resulting biaryl products. researchgate.netrsc.org The restricted rotation around the newly formed single bond between the phenyl ring and the coupling partner can lead to the formation of stable, non-interconverting rotational isomers (atropisomers). The energy barrier to rotation is influenced by the size of the substituents at the ortho positions of the biaryl system. The bulky naphthalene group provides a substantial steric barrier, making the synthesis of axially chiral biaryls a prominent feature of this compound's reactivity.
Electronic Effects
The electronic properties of both the phenylboronic acid and the naphthalene substituent influence the nucleophilicity of the aryl group being transferred and the stability of the intermediates in the catalytic cycle.
Influence of Substituents: The presence of additional substituents on either the phenyl or naphthyl rings of this compound can further modulate its reactivity. Electron-donating groups would be expected to increase the reaction rate, while electron-withdrawing groups would likely decrease it. This principle is a general observation in the study of substituted phenylboronic acids in Suzuki-Miyaura couplings. researchgate.net
Interplay of Steric and Electronic Parameters
In practice, the reactivity and selectivity of this compound are determined by a complex interplay of these steric and electronic factors. For instance, while the steric bulk of the naphthalene group may slow down transmetalation, the choice of phosphine ligands on the palladium catalyst can mitigate this effect. Bulky, electron-rich phosphine ligands are known to be effective for cross-coupling reactions involving sterically hindered substrates. rsc.org
The following table summarizes the expected influence of steric and electronic parameters on the reactivity of this compound in a typical Suzuki-Miyaura coupling reaction.
| Parameter | Influence on Reactivity | Influence on Selectivity | Underlying Reason |
|---|---|---|---|
| Steric Hindrance (ortho-Naphthyl Group) | Decreases reaction rate | Can induce atropisomerism | Hinders approach of Pd complex for transmetalation; restricts bond rotation in the product |
| Electron-Donating Substituents (on either ring) | Increases reaction rate | Generally minimal effect on regioselectivity | Increases nucleophilicity of the transferring aryl group |
| Electron-Withdrawing Substituents (on either ring) | Decreases reaction rate | Generally minimal effect on regioselectivity | Decreases nucleophilicity of the transferring aryl group |
Applications of 2 Naphthalen 1 Yl Phenylboronic Acid in Advanced Organic Synthesis
Carbon-Carbon Bond Forming Reactions
The creation of carbon-carbon (C-C) bonds is fundamental to organic synthesis. 2-(Naphthalen-1-yl)phenylboronic acid is a versatile reagent in palladium-catalyzed cross-coupling reactions, enabling the synthesis of intricate biaryl and heterocyclic systems.
Suzuki-Miyaura Cross-Coupling for Biaryl and Polyaryl Scaffolds
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, celebrated for its mild conditions and tolerance of a wide array of functional groups. nih.govbeilstein-journals.org This reaction facilitates the formation of C-C bonds between organoboron compounds and organic halides or triflates, catalyzed by a palladium complex. mdpi.com
In this context, this compound is particularly valuable for synthesizing unsymmetrical biaryls and polycyclic aromatic hydrocarbons (PAHs). beilstein-journals.org Its bulky naphthalenylphenyl structure allows for the creation of sterically demanding, axially chiral biaryl compounds, which are important ligands in asymmetric catalysis. beilstein-journals.org The reaction couples the boronic acid with a suitable aryl halide (e.g., bromo- or iodoarenes) to generate complex diarylbenzenes and other polyaryl systems.
Representative Reaction Conditions:
Palladium Catalyst: Pd(OAc)₂, Pd₂(dba)₃, or other Pd(0) or Pd(II) sources.
Ligand: Phosphine (B1218219) ligands such as S-Phos or chiral-bridged biphenyl (B1667301) monophosphine ligands are often employed to enhance reactivity and selectivity. beilstein-journals.org
Base: A base like K₃PO₄ or K₂CO₃ is essential for the catalytic cycle. mdpi.combeilstein-journals.org
Solvent: Anhydrous solvents such as tetrahydrofuran (B95107) (THF) or toluene (B28343) are commonly used. mdpi.combeilstein-journals.org
| Component | Example | Purpose |
|---|---|---|
| Boronic Acid | This compound | Arylating agent |
| Coupling Partner | Aryl Bromide or Iodide | Electrophile |
| Catalyst | Pd₂(dba)₃ (5 mol % Pd) | Facilitates C-C bond formation |
| Ligand | Chiral Monophosphine Ligand (6 mol %) | Stabilizes catalyst, influences selectivity |
| Base | K₃PO₄ (3.0 equiv) | Activates boronic acid |
| Solvent | Tetrahydrofuran (THF) | Reaction medium |
| Temperature | 50-80 °C | Reaction energy |
Tandem Addition/Cyclization for Complex Heterocyclic Systems
Beyond simple cross-coupling, this compound is a suitable substrate for tandem or cascade reactions that rapidly build molecular complexity. mdpi.com One such application is the synthesis of highly substituted quinazolines. Quinazolines are a class of nitrogen-containing heterocycles prevalent in many biologically active compounds and pharmaceuticals.
In a palladium-catalyzed tandem sequence, an arylboronic acid can react with precursors like 2-(benzylideneamino)benzonitriles. mdpi.com The reaction proceeds via a catalytic carbopalladation of the nitrile group, followed by an intramolecular cyclization to construct the quinazoline (B50416) core. Using this compound in this process allows for the direct installation of the bulky and structurally significant naphthalen-1-ylphenyl group at the 2-position of the quinazoline ring, yielding complex heterocyclic systems in a single synthetic operation. mdpi.com
Diversification through Functional Group Transformations
The boronic acid moiety is not only a tool for C-C bond formation but also a versatile functional group that can be transformed into other key functionalities, such as hydroxyl and amino groups. This allows for the diversification of molecular scaffolds derived from this compound.
Hydroxylation of Arylboronic Acids
The conversion of an arylboronic acid to a phenol, known as ipso-hydroxylation, is a valuable synthetic transformation. This reaction replaces the C-B bond with a C-O bond, providing access to phenolic compounds that might be difficult to synthesize through other routes. nih.govrsc.org Various methods have been developed for this conversion, many of which are notable for their mild and environmentally friendly conditions. rsc.orgmdpi.com
A common and efficient method involves the use of an oxidant such as sodium perborate (B1237305) (SPB) in water, which can proceed rapidly at room temperature without the need for a metal catalyst. rsc.orgrsc.orgresearchgate.net Other oxidants like hydrogen peroxide, N-oxides, and diacetoxyiodobenzene (B1259982) have also been successfully employed. nih.govmdpi.com Applying these methods to this compound would yield 2-(naphthalen-1-yl)phenol, a key intermediate for ligands, polymers, and specialty chemicals.
| Oxidant | Catalyst | Solvent | Key Features |
|---|---|---|---|
| Sodium Perborate (SPB) | None | Water or Solvent-free | Fast, catalyst-free, and environmentally benign. rsc.orgrsc.org |
| Hydrogen Peroxide (H₂O₂) | None or Resin | Water/Organic Co-solvent | Common, high-yielding method. mdpi.com |
| N-Oxides | None | Various | Mild conditions, tolerates many functional groups. |
| Diacetoxyiodobenzene | None | Various | Metal- and light-free conditions. nih.gov |
Amination Reactions
Analogous to hydroxylation, the boronic acid group can be converted into a primary amino group (–NH₂). This transformation provides a direct route to anilines from organoboron precursors. organic-chemistry.org The synthesis of primary anilines is of great importance, as they are fundamental building blocks in pharmaceuticals, agrochemicals, and materials. nih.govacs.org
Modern amination protocols often avoid the use of transition metals. One effective method employs O-(diphenylphosphinyl)hydroxylamine (DPPH) as the aminating agent. acs.orgnih.gov This reagent converts a wide range of arylboronic acids, including electron-deficient and sterically hindered ones, into the corresponding anilines under mild conditions at room temperature. acs.orgnih.gov Another common and inexpensive aminating agent is hydroxylamine-O-sulfonic acid (HSA) used under basic aqueous conditions. organic-chemistry.orgacs.org The application of such methods to this compound would produce 2-(naphthalen-1-yl)aniline, a precursor for dyes, ligands, and complex nitrogen-containing molecules.
Role in Catalyst Systems
While this compound is predominantly utilized as a synthetic building block, its derivatives have potential applications in the design of catalyst systems. The rigid and sterically defined backbone of the naphthalenylphenyl scaffold makes it an attractive structural motif for developing chiral ligands for asymmetric catalysis.
For instance, the parent structure could be further functionalized, such as by introducing phosphine groups, to create novel bidentate or monodentate ligands. These ligands could then be complexed with transition metals like palladium, rhodium, or iridium to form catalysts for a variety of transformations, including asymmetric hydrogenation, C-C coupling, and addition reactions. nih.gov However, the primary and well-documented role of this compound in the scientific literature remains that of a versatile reagent for constructing complex organic molecules rather than as a direct component of catalytic systems.
As a Reactant in Catalytic Cycles
This compound is a valuable reactant in various transition-metal-catalyzed cross-coupling reactions, which are fundamental to modern organic synthesis for the formation of carbon-carbon bonds. nih.govsigmaaldrich.com Its primary application is within catalytic cycles where it serves as an organoboron nucleophile, most notably in the Suzuki-Miyaura coupling reaction. wikipedia.orgorganic-chemistry.org This reaction facilitates the synthesis of complex biaryl compounds, which are common structural motifs in pharmaceuticals, agrochemicals, and advanced materials. nih.govacs.org
The general mechanism of the Suzuki-Miyaura reaction involves a palladium catalyst and proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination. wikipedia.orgorganic-chemistry.org
Oxidative Addition: The catalytic cycle begins with the oxidative addition of an organohalide (or triflate) to a palladium(0) complex, forming a palladium(II) species.
Transmetalation: The organoboron compound, this compound, is activated by a base. This activation facilitates the transfer of the 2-(naphthalen-1-yl)phenyl group from the boron atom to the palladium(II) center, displacing the halide and forming a new diorganopalladium(II) complex. organic-chemistry.org The choice of base is crucial and can range from carbonates to phosphates, often used in aqueous or mixed solvent systems. wikipedia.orgst-andrews.ac.uk
Reductive Elimination: In the final step, the two organic groups on the palladium(II) complex couple and are eliminated from the metal center, forming the desired biaryl product with a new C-C bond. This step also regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle. wikipedia.org
The utility of boronic acids like this compound stems from their stability, low toxicity, and the mild conditions under which they react, tolerating a wide variety of functional groups. sigmaaldrich.comorganic-chemistry.org While specific studies detailing the reactions of this compound are not prevalent in the provided search results, its reactivity can be inferred from similar compounds. For instance, naphthalen-1-ylboronic acid has been successfully used in nickel-catalyzed decarbonylative cross-coupling reactions to produce complex heterocyclic structures like 10-(naphthalen-1-yl)benzo[h]quinolone. acs.org This demonstrates the capability of the naphthalenylboron moiety to participate in such transformations.
The table below illustrates a representative, hypothetical Suzuki-Miyaura coupling reaction employing this compound to synthesize a complex biaryl structure.
| Reactant 1 | Reactant 2 | Catalyst | Base | Product |
| This compound | Aryl Halide (Ar-X) | Pd(PPh₃)₄ | K₂CO₃ | 1-Aryl-2-(naphthalen-1-yl)benzene |
This reaction highlights how the compound serves as a building block to introduce the bulky and electronically significant 2-(naphthalen-1-yl)phenyl group onto another aromatic ring system.
As a Mild Reductant
Based on a comprehensive review of the provided search results, there is no scientific literature or documented evidence to support the application of this compound or other arylboronic acids as mild reductants for common functional groups in organic synthesis. While boronic acids are involved in reactions promoted by reducing agents or act as catalysts in reductive processes where another agent is the actual reductant, their role as direct, stoichiometric reductants is not an established application. researchgate.netnih.gov
Supramolecular Chemistry and Molecular Recognition Properties of 2 Naphthalen 1 Yl Phenylboronic Acid
Reversible Covalent Binding with Diols and Polyols
A defining feature of boronic acids is their capacity to interact with compounds containing diol units, forming cyclic boronate esters. researchgate.netnih.gov This interaction is a dynamic covalent bond, meaning it possesses the strength and directionality of a covalent bond but can be formed and broken under specific conditions, lending it reversibility. nih.govresearchgate.net
2-(Naphthalen-1-yl)phenylboronic acid, like other boronic acids, reacts with 1,2- and 1,3-diols to form five- and six-membered cyclic esters, respectively. nih.govresearchgate.net The formation of these boronate esters is an equilibrium process that is significantly dependent on pH. researchgate.net The stability of the resulting ester is influenced by the structure of the diol; for instance, cis-1,2-diols on a cyclopentane (B165970) ring react readily, while their trans counterparts are unreactive, highlighting the stereochemical requirements for stable ester formation. researchgate.net Six-membered boronic esters derived from 1,3-diols are often thermodynamically more stable than the corresponding five-membered rings from 1,2-diols. researchgate.net This reversible covalent chemistry is foundational for creating dynamic molecular assemblies. nih.gov
| Diol Configuration | Boronic Ester Product | Ring Size | Relative Stability |
| 1,2-Diol | Cyclic Boronate Ester | 5-membered | Stable |
| 1,3-Diol | Cyclic Boronate Ester | 6-membered | Generally more stable |
| 1,4-Diol | Cyclic Boronate Ester | 7-membered | Less common |
This table illustrates the general reaction principles for boronic acids with various diol configurations.
The stability of boronate esters to hydrolysis is a critical factor for their application. researchgate.net While many are susceptible to hydrolysis, certain diols, such as pinanediol, are known to form highly stable esters. researchgate.net The equilibrium between the boronic acid and the boronate ester can be manipulated by external stimuli, making these connections useful for dynamic systems. nih.gov
Saccharides and their polymers, glycans, are rich in cis-1,2- and 1,3-diol functionalities, making them ideal binding partners for boronic acids. nih.gov The interaction between the boronic acid group of this compound and the hydroxyl groups of sugars leads to the formation of cyclic boronate esters. mdpi.comresearchgate.net This specific and reversible binding is the cornerstone of boronic acid-based saccharide sensors. nih.gov The affinity for different saccharides can vary, allowing for selective recognition. For example, some phenylboronic acid-based systems have shown a higher affinity for fructose (B13574) and sorbitol compared to other sugars like glucose or galactose. nih.gov This selectivity arises from the specific stereochemical arrangement of the diol units within each saccharide. The binding event can be transduced into a detectable signal, such as a change in fluorescence, which forms the basis of molecular sensing applications. nih.gov
Self-Assembly and Hierarchical Structure Formation
The structure of this compound, containing both hydrogen-bond donating/accepting boronic acid groups and large aromatic surfaces, predisposes it to self-assembly into ordered hierarchical structures. While specific studies on the target compound are limited, analysis of the closely related (naphthalen-1-yl)boronic acid provides significant insight into these processes. nih.govnih.gov
In the solid state, (naphthalen-1-yl)boronic acid molecules have been shown to form dimers. nih.govnih.govresearchgate.net This primary self-assembly motif is driven by the formation of strong, directional hydrogen bonds between the boronic acid groups of two separate molecules. nih.gov Specifically, a pair of O—H⋯O hydrogen bonds connects the two molecules, creating a stable dimeric unit. nih.govresearchgate.net This dimerization is a common feature in the crystal structures of arylboronic acids. nih.gov
| Compound | Polymorph | Interaction Type | Key Feature |
| (Naphthalen-1-yl)boronic acid | Orthorhombic | O—H⋯O Hydrogen Bonds | Formation of dimers |
| (Naphthalen-1-yl)boronic acid | Monoclinic | O—H⋯O Hydrogen Bonds | Formation of dimers |
This table summarizes the primary dimerization process observed in the crystal structures of (naphthalen-1-yl)boronic acid, a structurally related compound. nih.govnih.gov
These initial dimeric units serve as building blocks for higher-order structures. nih.gov The dimers of (naphthalen-1-yl)boronic acid are further connected by additional O—H⋯O hydrogen bonds, extending the structure into two-dimensional layered networks. nih.govresearchgate.net Studies on two different polymorphs (orthorhombic and monoclinic) of (naphthalen-1-yl)boronic acid show that while the fundamental molecular structure and the layered network motif are nearly identical, the way these layers stack differs slightly, leading to small variations in packing efficiency. nih.govnih.gov In both forms, the naphthalene (B1677914) groups are located in one plane while the boronic acid atoms are in another, with a significant dihedral angle between them. nih.govnih.gov This arrangement facilitates the formation of the extended hydrogen-bonded sheets. nih.gov
Host-Guest Chemistry and Inclusion Complex Formation
The sizable and hydrophobic aromatic regions of this compound make it a potential guest molecule for various macrocyclic hosts. The formation of inclusion complexes can significantly alter the physicochemical properties of a guest molecule, such as its solubility. nih.gov
The naphthalene moiety is well-known to form stable inclusion complexes with hosts like cyclodextrins (CDs). rsc.org CDs are macrocyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. oatext.com The hydrophobic naphthalene portion of this compound can be encapsulated within the CD cavity, driven by favorable hydrophobic and van der Waals interactions. nih.gov Studies on naphthalene itself show it can form complexes with various CDs, with stoichiometries and binding strengths dependent on the size of the CD cavity. rsc.org
Furthermore, the aromatic surfaces of both the naphthalene and phenyl rings can engage in π-π stacking interactions with suitable host molecules that possess flat, electron-rich or electron-poor aromatic systems. researchgate.netias.ac.in The boronic acid group can also participate directly in the formation of host-guest systems through self-assembly with complementary building blocks, such as diols and nitrogenous bases, to form stable, larger supramolecular aggregates via dative N→B bonds. mdpi.com This dual capability for both non-covalent inclusion and covalent self-assembly makes this compound a versatile component in the field of host-guest chemistry.
Encapsulation within Cyclodextrin (B1172386) Cavities
The encapsulation of guest molecules within the cavities of cyclodextrins is a fundamental concept in supramolecular chemistry, driven by the hydrophobic interior and hydrophilic exterior of these cyclic oligosaccharides. While specific experimental studies on the encapsulation of this compound by cyclodextrins are not extensively documented in publicly available research, the structural characteristics of the molecule allow for well-founded postulations regarding its behavior as a guest.
The this compound molecule possesses significant hydrophobic character arising from its two aromatic systems: the naphthalene and the phenyl rings. This hydrophobicity is the primary driving force for its inclusion within the nonpolar cavity of a cyclodextrin molecule in an aqueous environment. The size of the cyclodextrin cavity is a critical determinant of the stability and geometry of the resulting inclusion complex. Given the size of the naphthalene moiety, β-cyclodextrin (composed of seven glucopyranose units) and γ-cyclodextrin (composed of eight glucopyranose units) are the most likely candidates for effective encapsulation.
It is anticipated that the naphthalene group, being the larger and more hydrophobic part of the molecule, would preferentially be included within the cyclodextrin cavity. The phenylboronic acid moiety may also be partially or fully encapsulated, depending on the orientation of the guest molecule and the size of the host cyclodextrin. The boronic acid group, being polar and capable of hydrogen bonding, is likely to be positioned near the rim of the cyclodextrin, where it can interact with the hydroxyl groups of the host and the surrounding water molecules.
The formation of an inclusion complex between this compound and a cyclodextrin can be represented by the following equilibrium:
This compound + Cyclodextrin ⇌ [this compound·Cyclodextrin]
The binding affinity of this process would be quantifiable by an association constant (Ka), which would be influenced by factors such as temperature, pH, and solvent polarity. While precise thermodynamic data for this specific complex is not available, studies on similar naphthalene derivatives suggest that the encapsulation process is generally enthalpy-driven, favored by the release of high-energy water molecules from the cyclodextrin cavity.
Table 1: Postulated Interactions in the Encapsulation of this compound by β-Cyclodextrin
| Interacting Moiety of Guest | Interacting Region of Host | Predominant Interaction Type |
|---|---|---|
| Naphthalene Ring | Hydrophobic Cavity | Hydrophobic Interaction, Van der Waals Forces |
| Phenyl Ring | Hydrophobic Cavity | Hydrophobic Interaction, Van der Waals Forces |
| Boronic Acid Group | Rim Hydroxyl Groups | Hydrogen Bonding, Dipole-Dipole Interactions |
Non-Covalent Interactions and Their Role in Molecular Recognition
Non-covalent interactions are the cornerstone of molecular recognition in supramolecular chemistry. For this compound, a variety of such interactions are expected to govern its self-assembly and its binding to other molecules. Detailed crystallographic studies of the closely related compound, (naphthalen-1-yl)boronic acid, provide significant insight into the types of non-covalent forces at play. nih.govresearchgate.net
The crystal structure of (naphthalen-1-yl)boronic acid reveals a layered network held together by a combination of hydrogen bonds. nih.govresearchgate.net Molecules of this compound form dimers through a pair of O—H⋯O hydrogen bonds between their boronic acid groups. nih.govresearchgate.net These dimers are then further interconnected by additional O—H⋯O hydrogen bonds, creating an extended supramolecular assembly. nih.govresearchgate.net It is highly probable that this compound engages in similar hydrogen bonding patterns.
In addition to hydrogen bonding, π-π stacking interactions between the aromatic naphthalene and phenyl rings are expected to play a crucial role in the molecular organization of this compound. The large surface area of the naphthalene system makes it particularly amenable to such interactions, which would contribute to the stability of any resulting supramolecular structures.
The boronic acid moiety is a key functional group for molecular recognition, as it can form reversible covalent bonds with diols. This property allows boronic acids to act as receptors for saccharides and other polyhydroxylated compounds. The recognition process is highly dependent on the geometric arrangement of the hydroxyl groups in the target molecule, as well as the pH of the medium, which influences the hybridization state of the boron atom.
Table 2: Hydrogen Bond Parameters in the Crystal Structure of (Naphthalen-1-yl)boronic Acid (Orthorhombic Form)
| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | ∠D-H···A (°) |
|---|---|---|---|---|
| O1A—H1A···O2B | 0.84 | 1.83 | 2.668 (2) | 172 |
| O2A—H2A···O1A | 0.84 | 1.84 | 2.673 (2) | 171 |
| O1B—H1B···O2A | 0.84 | 1.84 | 2.673 (2) | 171 |
| O2B—H2B···O1B | 0.84 | 1.83 | 2.668 (2) | 172 |
Data adapted from crystallographic studies of (naphthalen-1-yl)boronic acid. nih.govresearchgate.net
Computational and Theoretical Studies on 2 Naphthalen 1 Yl Phenylboronic Acid
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. pnu.edu.uaresearchgate.net Methods like B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional combined with Pople-style basis sets such as 6-311++G(d,p) are commonly employed to investigate the properties of arylboronic acids and related systems. pnu.edu.uanih.govmdpi.com
The first step in any computational analysis is to determine the most stable three-dimensional arrangement of atoms, known as geometry optimization. This process seeks the minimum energy conformation on the potential energy surface. pnu.edu.ua For 2-(Naphthalen-1-yl)phenylboronic acid, this would reveal crucial structural parameters.
Detailed findings from such an optimization would include bond lengths, bond angles, and, most importantly, the dihedral angle between the naphthalene (B1677914) and phenyl rings. Due to steric hindrance between the ortho-hydrogen of the phenyl ring and the peri-hydrogen of the naphthalene ring, a significant twist between the two aromatic planes is expected. This is analogous to the observed twist in polymorphs of (naphthalen-1-yl)boronic acid, where the naphthalene ring is tilted relative to the boronic acid group by approximately 40°. nih.goviucr.orgnih.gov The optimized geometry provides the foundation for all subsequent calculations of molecular properties.
| Parameter | Predicted Value (Exemplary) | Description |
| C-C Inter-ring Bond Length | ~1.49 Å | The length of the single bond connecting the naphthalene and phenyl rings. |
| C-B Bond Length | ~1.56 Å | The length of the bond between the phenyl ring carbon and the boron atom. |
| B-O Bond Lengths | ~1.37 Å | The average length of the two boron-oxygen bonds in the boronic acid group. |
| Naphthalene-Phenyl Dihedral Angle | 45° - 60° | The twist angle between the mean planes of the two aromatic rings, crucial for conformational analysis. |
| O-B-O Bond Angle | ~118° | The angle within the boronic acid functional group. |
Frontier Molecular Orbital (FMO) theory is a powerful model for describing chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ucsb.edunih.gov The HOMO acts as the electron donor, while the LUMO acts as the electron acceptor in chemical reactions. youtube.commalayajournal.org
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability and reactivity. researchgate.net A smaller energy gap implies that less energy is required to excite an electron, suggesting higher chemical reactivity and lower kinetic stability. malayajournal.org For this compound, the HOMO is expected to be delocalized over the electron-rich π-systems of the naphthalene and phenyl rings. The LUMO would likely have significant contributions from the phenylboronic acid moiety, particularly the empty p-orbital on the boron atom, making it the electrophilic center of the molecule.
From the HOMO and LUMO energies, several quantum chemical descriptors can be calculated to predict the molecule's behavior. mdpi.com
| Parameter | Formula | Predicted Significance for Reactivity |
| HOMO-LUMO Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity; a smaller gap suggests higher reactivity. |
| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | Measures the ability of the molecule to attract electrons. |
| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Measures resistance to change in electron distribution. |
| Chemical Softness (S) | 1 / (2η) | The reciprocal of hardness; indicates polarizability. |
| Electrophilicity Index (ω) | χ² / (2η) | Measures the propensity of a species to accept electrons. |
Molecules with extended π-electron systems are often candidates for materials with significant non-linear optical (NLO) properties. nih.gov These properties arise from the interaction of the material with high-intensity light, leading to phenomena such as frequency doubling, or second-harmonic generation (SHG). jhuapl.edursc.org DFT calculations are instrumental in predicting the NLO response of a molecule, primarily by calculating the dipole moment (μ) and the first hyperpolarizability (β₀). nih.gov A large β₀ value is a key indicator of a strong NLO response. While the subject molecule lacks a classic donor-acceptor architecture, the extensive conjugation and polarizable nature of the aromatic rings coupled with the boronic acid group could still result in notable NLO activity.
| Parameter | Units (a.u.) | Description |
| Dipole Moment (μ) | Debye | A measure of the overall polarity of the molecule. |
| First Hyperpolarizability (β₀) | a.u. | The primary indicator of second-order NLO activity. |
Conformational Analysis through Potential Energy Surface Scans
A molecule's conformation can significantly impact its properties and reactivity. Potential Energy Surface (PES) scans are computational procedures used to map the energy of a molecule as a function of one or more geometric parameters, such as a dihedral angle. uni-rostock.denih.gov
For this compound, the most important conformational variable is the rotation around the single bond connecting the naphthalene and phenyl rings. A "relaxed" PES scan would be performed by systematically changing this dihedral angle in small increments (e.g., 10-15 degrees) and allowing the rest of the molecule's geometry to relax to its lowest energy state at each step. uni-rostock.de The resulting plot of energy versus the dihedral angle would identify the global minimum energy conformer, any other local minima, and the energy barriers to rotation between them. This analysis provides critical information about the molecule's flexibility and the relative populations of different conformers at a given temperature.
Elucidation of Reaction Mechanisms via Computational Modeling
Computational modeling is a powerful tool for investigating the detailed pathways of chemical reactions, allowing for the characterization of transient species like transition states. patonlab.com For a boronic acid, a quintessential reaction is the Suzuki-Miyaura cross-coupling. mdpi.com A computational study of this reaction involving this compound would involve modeling the key steps of the catalytic cycle:
Oxidative Addition: The addition of an aryl halide to the palladium(0) catalyst.
Transmetalation: The transfer of the naphthalenyl-phenyl group from boron to palladium.
Reductive Elimination: The final step where the new C-C bond is formed, and the palladium(0) catalyst is regenerated.
By calculating the energies of reactants, intermediates, transition states, and products, a complete energy profile for the reaction can be constructed. mdpi.com This would reveal the rate-determining step and provide insights into the reaction's efficiency and selectivity.
Prediction and Interpretation of Spectroscopic Parameters
DFT calculations can accurately predict spectroscopic data, which serves as a vital link between theoretical models and experimental reality. nih.gov
Vibrational Spectra: The calculation of harmonic vibrational frequencies allows for the prediction of Infrared (IR) and Raman spectra. nih.gov This theoretical spectrum can be compared with experimental results to assign specific vibrational modes, such as the characteristic O-H and B-O stretches of the boronic acid group and the C=C stretching modes of the aromatic rings. pnu.edu.ua
NMR Spectra: The Gauge-Independent Atomic Orbital (GIAO) method is routinely used to compute NMR chemical shifts (¹H, ¹³C, and ¹¹B). nih.gov The calculated shifts, when referenced against a standard like tetramethylsilane (B1202638) (TMS), can be directly compared to experimental spectra to confirm the molecular structure. The ¹¹B chemical shift is particularly sensitive to the coordination environment of the boron atom and would be a key parameter to predict. nih.gov
Electronic Spectra: Time-Dependent DFT (TD-DFT) is employed to simulate UV-visible absorption spectra. nih.gov This method calculates the energies of electronic transitions (e.g., π → π*) and their associated oscillator strengths. The predicted maximum absorption wavelength (λmax) helps in interpreting the experimental electronic spectrum and understanding the electronic structure of the molecule.
Applications in Analytical Chemistry and Sensor Technologies
Development of Fluorescent Probes for Analyte Detection
Fluorescent probes are powerful analytical tools that signal the presence of a specific analyte through changes in their fluorescence properties. The integration of a fluorophore (naphthalene) and a recognition site (boronic acid) within a single molecule allows for the design of highly specific and sensitive sensors.
Photoinduced Electron Transfer (PET) is a widely utilized mechanism in the design of "off-on" fluorescent sensors. rsc.org These sensors are typically composed of three parts: a fluorophore, a receptor, and a spacer linking them. rsc.orgmdpi.com In the "off" state, the fluorescence of the fluorophore is quenched because an electron is transferred from the receptor (electron donor) to the excited fluorophore. mdpi.com When the receptor binds to an analyte, its electron-donating ability is suppressed, which inhibits the PET process and "turns on" the fluorescence. mdpi.comrsc.org
In sensors based on the 2-(naphthalen-1-yl)phenylboronic acid framework, the naphthalene (B1677914) unit acts as the fluorophore, while the boronic acid group serves as the receptor for diol-containing analytes like saccharides. rsc.org Upon binding with a saccharide, the boronic acid forms a cyclic boronate ester. This interaction alters the electronic properties of the boron atom, making it a weaker electron donor and thereby increasing the fluorescence emission intensity. rsc.org Several studies on similar naphthalene-boronic acid structures have demonstrated significant fluorescence enhancement upon the addition of various saccharides, indicating the viability of this mechanism for sensing applications. rsc.orgnih.gov
Table 1: Examples of Analytes Detected by Naphthalene-Boronic Acid PET Sensors This table is based on findings from related naphthalene-boronic acid compounds.
| Analyte | Sensor Type | Principle | Observed Change |
| D-Glucose | Naphthalene-boronic acid conjugate | PET | Fluorescence intensity increase |
| D-Fructose | Naphthalene-boronic acid conjugate | PET | Fluorescence intensity increase |
| D-Galactose | Naphthalene-boronic acid conjugate | PET | Fluorescence intensity increase |
Ratiometric fluorescence sensing offers a significant advantage over intensity-based measurements by providing a built-in self-correction mechanism. rsc.org Instead of monitoring the fluorescence intensity at a single wavelength, ratiometric probes exhibit a shift in the emission spectrum upon analyte binding, allowing the analyte concentration to be determined from the ratio of intensities at two different wavelengths. nih.gov This approach minimizes inaccuracies caused by instrumental fluctuations, probe concentration variations, and environmental effects. rsc.org
Naphthalene-based boronic acid isomers have been successfully developed for the ratiometric sensing of saccharides. rsc.orgresearchgate.net For instance, certain isomers show a decrease in fluorescence intensity at one wavelength and a simultaneous, large increase at another wavelength upon binding with fructose (B13574). rsc.org This dual emission behavior is often linked to changes in the intramolecular charge transfer (ICT) characteristics of the molecule upon esterification of the boronic acid. rsc.org The structural arrangement of this compound provides a framework that could be similarly exploited for ratiometric sensing, where binding to an analyte would modulate the electronic communication between the naphthalene fluorophore and the phenylboronic acid receptor, leading to a predictable spectral shift. nih.gov
Electrochemical Sensing Systems
Electrochemical sensors translate the chemical interaction between the probe and the analyte into a measurable electrical signal, such as current or potential. Boronic acid derivatives are widely used in these systems due to their ability to bind with diol-containing molecules, which can trigger a detectable electrochemical response. electrochemsci.org
In this sensing strategy, the binding event at the boronic acid site influences a redox-active component, leading to a change in the electrochemical signal. mdpi.com While this compound is not intrinsically redox-active, it can be incorporated into systems with a separate redox label, such as ferrocene. mdpi.com The binding of a diol-containing analyte to the boronic acid can alter the electrochemical environment of the redox label, causing a measurable shift in its oxidation potential. mdpi.com
Another approach involves immobilizing boronic acid-functionalized polymers on an electrode surface. electrochemsci.org The binding of analytes like dopamine (B1211576) to the boronic acid groups within the polymer affects the electrochemical properties of the polymer backbone itself, providing a mechanism for signal transduction without the need for an external redox mediator. electrochemsci.org
Ion-selective electrodes (ISEs) are potentiometric sensors that measure the activity of a specific ion in a solution. wikipedia.org An ISE typically consists of a membrane that selectively interacts with the target ion, generating an electrical potential that is proportional to the ion's concentration according to the Nernst equation. wikipedia.org The selectivity of the electrode is determined by the membrane's composition, which often includes a specific ionophore—a molecule that reversibly binds the target ion. libretexts.org
While ISEs are highly effective for detecting charged ions like K+, Na+, and Ca2+, their application for neutral molecules is less direct. wikipedia.orggoogle.com The primary role of boronic acids in sensing is the covalent binding of neutral molecules containing 1,2- or 1,3-diols. Therefore, this compound would not typically function as a traditional ionophore for detecting simple cations or anions. However, it could potentially be integrated into more complex ISE systems designed to indirectly detect diol-containing species through coupled enzymatic reactions that produce or consume a detectable ion.
Biosensing Platforms Utilizing Boronate Affinity
The ability of boronic acids to form stable, reversible covalent bonds with cis-1,2- and 1,3-diols is the cornerstone of boronate affinity technology. mdpi.com This interaction is particularly useful in biosensing, as many biologically significant molecules, including carbohydrates, glycoproteins, and certain nucleic acids (like RNA), contain the necessary diol functionality. electrochemsci.orgrsc.org
This compound can be used as a recognition element in biosensing platforms in several ways:
Immobilization: The compound can be tethered to a sensor surface (e.g., a glassy carbon electrode or gold nanoparticle) to create an affinity interface for capturing specific glycoproteins or other diol-containing biomolecules from a complex sample. electrochemsci.org
Labeling: It can be used as part of a labeling agent to detect an analyte in a sandwich-type assay. For example, after a target glycoprotein (B1211001) is captured on a surface, a nanoparticle functionalized with this compound could bind to the glycoprotein's carbohydrate chains, providing a signal for detection. mdpi.com
Molecularly Imprinted Polymers (MIPs): Boronate affinity can be combined with molecular imprinting techniques to create highly selective recognition sites for target glycoproteins on an electrode surface. mdpi.com
The reversible nature of the boronic acid-diol bond is also advantageous, allowing for the regeneration of the sensor surface by altering the pH. electrochemsci.org
Table 2: Applications of Boronate Affinity in Biosensing This table summarizes general applications of boronic acid compounds in biosensing platforms.
| Application Area | Target Analyte Examples | Sensing Principle |
| Glycoprotein Detection | Glycated Hemoglobin (HbA1c), Horseradish Peroxidase (HRP) | Affinity capture on a functionalized electrode surface |
| Saccharide Sensing | Glucose, Fructose | Binding leads to a change in an optical or electrochemical signal |
| Small Molecule Detection | Dopamine, Mycolactone | Complex formation with the diol moiety of the analyte |
| Cell Capture | Circulating Tumor Cells (via surface glycoproteins) | Affinity-based immobilization on a sensor chip |
Recognition and Detection of Cis-Diol Containing Biological Species (e.g., Ribonucleic Acids, Glycoproteins, Cells)
Phenylboronic acids are well-established as synthetic receptors for cis-diol-containing molecules due to their ability to form stable cyclic boronate esters. This interaction is the basis for a wide range of analytical methods for detecting and quantifying biologically important molecules such as ribonucleic acids (RNAs), glycoproteins, and even whole cells.
The general mechanism involves the reaction of the boronic acid with the 1,2- or 1,3-cis-diol moieties present in the ribose units of RNA and the carbohydrate chains of glycoproteins. This binding event can be transduced into a detectable signal, such as a change in fluorescence or an electrochemical response. For instance, fluorescently tagged PBAs can exhibit a change in their emission spectrum upon binding to a cis-diol, forming the basis of a sensor.
While direct studies on this compound are not extensively documented, the naphthalene group, being a well-known fluorophore, could potentially allow for the development of intrinsic fluorescent sensors. The binding to a glycoprotein on a cell surface, for example, might alter the fluorescence of the naphthalene moiety, providing a means for cell recognition and imaging.
Table 1: General Principles of Phenylboronic Acid-Based Cis-Diol Recognition
| Analyte Class | Key Interaction Site | Potential Detection Method |
| Ribonucleic Acids (RNAs) | Ribose sugar cis-diols | Fluorescence, Electrochemical |
| Glycoproteins | Carbohydrate side-chain cis-diols | Fluorescence, Colorimetric, Electrochemical |
| Cells | Glycoproteins on the cell surface | Fluorescence Imaging, Flow Cytometry |
Strategies for Bioconjugation and Labeling of Biomolecules
The reactivity of boronic acids with cis-diols also lends itself to strategies for bioconjugation and the labeling of biomolecules. By incorporating a boronic acid moiety into a larger molecule, such as a probe or a drug, it can be targeted to glycoproteins or other cis-diol-containing structures.
For this compound, its synthesis would typically involve a Suzuki coupling reaction between a naphthalene-containing boronic acid or ester and a phenyl halide, or vice-versa. Once synthesized, this molecule could be further functionalized to include reactive groups for attachment to other molecules, or it could be used directly as a label.
The naphthalene group can serve as a fluorescent label, allowing for the tracking and visualization of the biomolecule to which it is conjugated. This strategy is particularly useful for labeling cell surface glycoproteins to study their trafficking and localization.
Molecular Recognition of Specific Biomolecules (e.g., Sialic Acid, Amino Acid Residues)
The molecular recognition capabilities of boronic acids extend to more specific targets beyond generic cis-diols, including sialic acid and certain amino acid residues.
Sialic Acid: Sialic acids are nine-carbon monosaccharides often found at the terminal positions of glycan chains on cell surfaces. They play crucial roles in cell-cell recognition and signaling. Phenylboronic acids have been shown to interact with the glycerol-like side chain of sialic acid, which contains a cis-diol. The binding affinity and selectivity can be influenced by the substituents on the phenyl ring. The bulky and hydrophobic naphthalene group in this compound could potentially lead to enhanced binding affinity for sialic acid through additional non-covalent interactions with the surrounding microenvironment. This could be advantageous for the development of sensors with improved sensitivity for sialic acid, a biomarker for certain cancers.
A multinuclear NMR study on the interaction between phenylboronic acid (PBA) and sialic acid (Neu5Ac) has shown that the binding is pH-dependent. At a pH below 9, the interaction occurs at the α-hydroxycarboxylate, while at a higher pH, the PBA group selectively interacts with the vicinal diol functions of the glycerol (B35011) side chain. The conditional stability constant of the phenylboronate (B1261982) ester at pH 7.4 was determined to be 11.4 M⁻¹.
Amino Acid Residues: Boronic acids can also interact with certain amino acid residues, particularly those with side chains containing hydroxyl or amino groups that can act as nucleophiles. For example, boronic acids are known to form adducts with the serine residue in the active site of some enzymes, leading to their inhibition. While less common, interactions with other amino acid residues are also possible. The specific binding of this compound to particular amino acid residues would depend on the steric and electronic properties conferred by the naphthalene and phenyl groups, and how they complement the binding pocket of a protein.
Table 2: Potential Molecular Recognition Targets for this compound
| Biomolecule | Potential Binding Site | Significance |
| Sialic Acid | Glycerol side-chain cis-diol | Cancer biomarker detection |
| Serine Residues | Side-chain hydroxyl group | Enzyme inhibition, active site probing |
Advanced Materials Applications of 2 Naphthalen 1 Yl Phenylboronic Acid Derivatives
Components in Polymeric and Supramolecular Materials
The boronic acid group is well-known for its ability to form reversible covalent bonds (boronate esters) with diols. This dynamic nature is a cornerstone of supramolecular chemistry, enabling the construction of self-assembling and adaptable materials. Arylboronic acid-functionalized molecules are increasingly used to create crosslinked polymer networks, such as hydrogels, that exhibit properties like self-healing and stimuli-responsiveness. rsc.orgrsc.org
Derivatives of 2-(Naphthalen-1-yl)phenylboronic acid can be incorporated into polymer chains or used as cross-linkers. The formation of boronate esters with diol-containing polymers (e.g., polyvinyl alcohol) would lead to the formation of robust, yet dynamic, networks. The large, hydrophobic naphthalene (B1677914) and phenyl groups would significantly influence the material's properties, potentially enhancing mechanical strength and promoting self-assembly through π-stacking interactions between the aromatic units. These non-covalent π-stacking interactions can work in concert with the dynamic covalent boronate ester bonds to create highly organized and resilient supramolecular architectures.
Table 1: Potential Interactions in Supramolecular Systems
| Interaction Type | Participating Groups | Resulting Property |
|---|---|---|
| Dynamic Covalent Bonding | Boronic Acid + Diol | Reversibility, Self-Healing, Stimuli-Responsiveness |
| π-π Stacking | Naphthalene & Phenyl Rings | Structural Reinforcement, Thermal Stability, Ordered Assembly |
Construction of Boron-Doped Aromatic and Polycyclic Hydrocarbon Frameworks
The incorporation of boron atoms into polycyclic aromatic hydrocarbon (PAH) skeletons is a powerful strategy for creating novel π-electron materials with unique optoelectronic properties. rsc.orgresearchgate.net These boron-doped PAHs (B-PAHs) are of great interest as models for boron-doped graphene and as functional materials for organic electronics. rsc.orgnih.gov The 2-(Naphthalen-1-yl)phenyl structural unit is an ideal precursor for synthesizing fully fused, planar B-PAHs where the boron atom is locked within a rigid polycyclic framework.
A common synthetic strategy involves the intramolecular C-H borylation or dehydrocyclization of triarylboranes. nih.gov Starting with a derivative of this compound, a precursor can be designed for a planarization reaction that fuses the naphthalene and phenyl rings. For example, an ortho-lithiated biaryl compound can react with a boron halide to initiate the formation of a boracycle, which can then undergo further reactions and ultimately a dehydrogenative cyclization to yield a fully fused B-PAH. nih.gov
These B-PAHs often exhibit intriguing properties:
Low LUMO Levels: The electron-deficient nature of the tricoordinate boron atom lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy, making these materials excellent electron acceptors. nih.gov
Unique Photophysics: B-PAHs can display strong fluorescence, often in the visible to near-infrared (NIR) region, with properties tunable by modifying the aromatic backbone. nih.govnih.gov
Lewis Acidity: The boron center retains Lewis acidic character, allowing it to interact with Lewis bases. This interaction can be used to modulate the material's electronic properties or to control self-assembly processes. rsc.orgnih.gov
Table 2: Properties of Representative Boron-Doped PAHs
| Compound Class | Key Structural Feature | Emission Wavelength (max) | Key Electronic Property | Reference |
|---|---|---|---|---|
| Fused Dibenzo[g,p]chrysene Core | Fully fused, planar structure | Red Emission (~600-650 nm) | Moderate Lewis Acidity | nih.gov |
| Doubly B-doped Hexabenzopentacene | Extended π-conjugation | NIR Emission (up to 1150 nm) | Very Low LUMO (-1.00 V vs. Fc+/Fc) | nih.gov |
Stimuli-Responsive Materials Based on Boronic Acid Functionality
The inherent chemical reactivity of the boronic acid group makes it an excellent functional handle for creating stimuli-responsive "smart" materials. nih.gov Polymers and nanomaterials functionalized with arylboronic acids can respond to a variety of external triggers, including changes in pH, the presence of sugars (diols), and reactive oxygen species (ROS). rsc.orgrsc.orgmdpi.com
pH-Responsiveness: The equilibrium between the neutral, trigonal planar boronic acid and the anionic, tetrahedral boronate species is pH-dependent. This transition alters the hydrophilicity and binding affinity of the boronic acid group, which can be used to trigger swelling/deswelling in hydrogels or disassembly of nanoparticles. rsc.orgnih.gov
Saccharide-Responsiveness: Arylboronic acids can reversibly bind with cis-diols, such as those found in glucose and fructose (B13574), to form stable boronate esters. mdpi.com This specific interaction has been widely exploited to create glucose-responsive materials for applications like diabetes monitoring and controlled insulin (B600854) delivery. rsc.org
ROS-Responsiveness: Arylboronic acids can be irreversibly oxidized by ROS like hydrogen peroxide (H₂O₂) to form phenols. rsc.orgacs.org This reaction provides a mechanism for creating materials that degrade and release a payload in oxidative environments, which are characteristic of certain disease states. rsc.org
Derivatives of this compound are expected to exhibit these responsive behaviors. The bulky aromatic portion of the molecule would likely modulate the sensitivity and kinetics of these responses. For instance, the hydrophobicity of the naphthalene group could influence the accessibility of the boronic acid moiety to aqueous analytes like glucose, while the electronic properties of the biaryl system could affect the pKa of the boronic acid and its susceptibility to oxidation.
Table 3: Stimuli-Responsive Mechanisms of Arylboronic Acids
| Stimulus | Chemical Transformation | Material Response | Potential Application | Reference |
|---|---|---|---|---|
| Acidic pH | Boronate ester hydrolysis | Hydrogel degradation, drug release | pH-triggered delivery | rsc.org |
| Sugars (Diols) | Transesterification to form new boronate esters | Swelling/shrinking, competitive binding | Glucose sensing, insulin delivery | nih.govmdpi.com |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
